molecular formula C11H10N2O2 B14767711 methyl 2-(1,6-naphthyridin-5-yl)acetate

methyl 2-(1,6-naphthyridin-5-yl)acetate

Cat. No.: B14767711
M. Wt: 202.21 g/mol
InChI Key: GEZRBTZQTMIUDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(1,6-naphthyridin-5-yl)acetate is a chemical compound belonging to the class of naphthyridines, which are nitrogen-containing heterocyclic compounds. Naphthyridines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound this compound is of particular interest due to its unique structural features and potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1,6-naphthyridin-5-yl)acetate typically involves the reaction of 1,6-naphthyridine with methyl bromoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atom in the naphthyridine ring attacks the electrophilic carbon in methyl bromoacetate, resulting in the formation of the desired product.

    Starting Materials: 1,6-naphthyridine and methyl bromoacetate.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Procedure: The starting materials are mixed in the solvent, and the base is added to initiate the reaction. The mixture is then stirred at an elevated temperature (typically around 80-100°C) for several hours until the reaction is complete.

    Purification: The crude product is purified by column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,6-naphthyridin-5-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The ester group in this compound can be substituted with other functional groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine or pyridine.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amides or thioesters.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is being investigated for its potential use in drug development, particularly for the treatment of cancer and infectious diseases.

    Industry: Methyl 2-(1,6-naphthyridin-5-yl)acetate can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-(1,6-naphthyridin-5-yl)acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular pathways and targets involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

Methyl 2-(1,6-naphthyridin-5-yl)acetate can be compared with other naphthyridine derivatives, such as:

    Methyl 2-(1,5-naphthyridin-2-yl)acetate: This compound has a similar structure but differs in the position of the nitrogen atoms in the naphthyridine ring. It may exhibit different biological activities and reactivity.

    1,6-Naphthyridine: The parent compound of this compound, which lacks the ester group. It serves as a precursor for the synthesis of various derivatives.

    1,5-Naphthyridine: Another isomer of naphthyridine with different nitrogen atom positions, leading to distinct chemical and biological properties.

The uniqueness of this compound lies in its specific structural features and the potential for diverse biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

methyl 2-(1,6-naphthyridin-5-yl)acetate

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)7-10-8-3-2-5-12-9(8)4-6-13-10/h2-6H,7H2,1H3

InChI Key

GEZRBTZQTMIUDV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NC=CC2=C1C=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.